![molecular formula C20H16BrNO B1507373 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde CAS No. 733744-98-4](/img/structure/B1507373.png)
4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde
Overview
Description
4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde is a useful research compound. Its molecular formula is C20H16BrNO and its molecular weight is 366.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde, with the chemical formula C15H14BrN, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The structure of this compound features a benzaldehyde moiety substituted with a bromophenyl and a methylphenyl group. This structural arrangement is crucial for its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated benzaldehydes can inhibit the growth of various bacterial strains and fungi. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and biological activity against microbial pathogens .
Compound | Activity Type | Tested Strains | Result |
---|---|---|---|
4-Bromophenyl | Antibacterial | E. coli, S. aureus | Effective |
4-Methylphenyl | Antifungal | C. albicans | Moderate |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways. This mechanism is critical for its potential application in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Membrane Disruption : Due to its lipophilic nature, it can integrate into microbial membranes, leading to disruption and cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels.
Study on Antimicrobial Activity
A study conducted on various halogenated benzaldehydes, including derivatives similar to this compound, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds with bromine substituents exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
Cytotoxicity in Cancer Research
In vitro studies on breast cancer cell lines have shown that this compound significantly reduces cell viability. The mechanism was linked to increased levels of apoptosis markers such as cleaved PARP and caspase-3 activation. These findings suggest potential therapeutic applications in oncology .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity: Research has indicated that compounds similar to 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell growth .
Antimicrobial Properties: There is growing interest in the antimicrobial potential of this compound. Preliminary studies suggest that it may possess activity against a range of bacterial strains, potentially serving as a lead compound for developing new antibiotics .
Organic Synthesis
Building Block for Complex Molecules: The unique structure of this compound makes it an excellent building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and pharmaceuticals through reactions such as:
- Mannich Reactions: To create more complex amine derivatives.
- Coupling Reactions: Involving palladium-catalyzed cross-coupling methods to form carbon-carbon bonds.
Fluorescent Probes
The compound has potential applications in the development of fluorescent probes for biological imaging. Its structural features allow for modifications that can enhance fluorescence properties, making it suitable for tracking biological processes in live cells .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, this compound was tested against HeLa and C6 cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting its potential as a candidate for further development in cancer therapy .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6a | HeLa | 26.30 |
6b | C6 | 2.45 |
5-FU | HeLa | 29.30 |
5-FU | C6 | 14.82 |
Case Study 2: Antimicrobial Evaluation
A series of derivatives based on the structure of this compound were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial effects, warranting further exploration into their mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c1-15-2-8-18(9-3-15)22(20-12-6-17(21)7-13-20)19-10-4-16(14-23)5-11-19/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPEZBGWABWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.